Bienvenue dans la boutique en ligne BenchChem!

7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid

HSP90 inhibition Chaperone machinery Oncology

This compound is a unique dual-targeting chemical probe that simultaneously disrupts HSP90 client-protein stabilization and blocks Bcl-xL anti-apoptotic signaling, achieving 68% tumor growth inhibition in TNBC PDX models with a 3-fold HSP90 potency advantage over geldanamycin. With <5% off-target activity in a 47-kinase panel and a clean early genotoxicity/cardiotoxicity profile, it serves as a high-confidence control for selectivity benchmarking. Its 42% oral bioavailability and 6-hour half-life enable chronic oral dosing in preclinical efficacy studies, directly replacing infusion-dependent protocols. Ideal for oncology and neurodegeneration programs where polypharmacology must be excluded.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
CAS No. 1171142-83-8
Cat. No. B1387399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid
CAS1171142-83-8
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)NC(=O)NC3=CC=CC=C3)NC(=C2C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C23H19N3O3/c1-14-12-17-19(15-8-4-2-5-9-15)21(22(27)28)26-20(17)18(13-14)25-23(29)24-16-10-6-3-7-11-16/h2-13,26H,1H3,(H,27,28)(H2,24,25,29)
InChIKeyGDUQSORQUYQHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid (CAS 1171142-83-8): Chemical Identity, Indole Scaffold Class, and Procurement-Relevant Baseline


7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is a fully synthetic, small-molecule indole-2-carboxylic acid derivative that carries a 5-methyl group, a 3-phenyl substituent, and a 7-anilinocarbonylamino side chain [1]. With a molecular formula of C₂₃H₁₉N₃O₃ and a molecular weight of 385.42 g/mol [1], the compound is supplied as a research-grade chemical (typically ≥95% purity) and has been investigated as a modulator of protein–protein interactions, notably as an inhibitor of the HSP90 chaperone machinery and of Bcl-xL anti-apoptotic signaling [2]. Its structural complexity distinguishes it from simpler indole-2-carboxylic acid analogues and makes it a versatile starting point for medicinal chemistry campaigns aimed at oncology and neurodegeneration.

Why 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid Cannot Be Replaced by Generic Indole-2-carboxylic Acid Derivatives


Although the indole-2-carboxylic acid core is shared by numerous commercially available research chemicals, the precise decoration of the indole ring in this compound—specifically the 7-anilinocarbonylamino urea linkage, the 5-methyl group, and the 3-phenyl ring—creates a unique three-dimensional pharmacophore that dictates target engagement, selectivity, and pharmacokinetic behavior [1]. Generic indole-2-carboxylic acids lack the anilinocarbonylamino side chain that enables simultaneous hydrogen-bonding and π-stacking interactions with both the HSP90 N-terminal domain and the Bcl-xL hydrophobic groove; replacing this compound with a close in-class analogue would forfeit the documented dual mechanism of action and the selectivity profile validated against a panel of 47 kinases, where off-target inhibition remained below 5% at therapeutic concentrations [1].

Quantitative Differentiation Evidence for 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid: Comparator-Backed Data


HSP90 Chaperone Inhibition Potency Relative to Geldanamycin

In a cell-free HSP90 ATPase activity assay conducted by the Institute of Molecular Pharmacology, 7-[(anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid inhibited HSP90 chaperone function with an IC₅₀ of 0.8 μM, surpassing the reference HSP90 inhibitor geldanamycin by a factor of approximately 3-fold under identical assay conditions [1].

HSP90 inhibition Chaperone machinery Oncology

Kinase Selectivity Profile Across a 47-Kinase Panel

Mass spectrometry-based selectivity screening against 47 diverse kinases (Nature Communications, 2023) demonstrated that at therapeutic concentrations the compound inhibited off-target kinases by less than 5%, a level of selectivity that distinguishes it from less constrained indole-2-carboxylic acid analogues that typically show broader kinase inhibitory profiles [1].

Kinase selectivity Off-target profiling Safety pharmacology

Pharmacokinetic Performance: Oral Bioavailability and Half-Life in Murine Models

Pharmacokinetic profiling in murine models revealed an oral bioavailability of 42% and a plasma half-life of approximately 6 hours for 7-[(anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid [1]. In contrast, unsubstituted indole-2-carboxylic acid exhibits negligible oral bioavailability (<5%) and a half-life of less than 1 hour, highlighting the impact of the anilinocarbonylamino and 3-phenyl substituents on metabolic stability and absorption [1].

Pharmacokinetics Oral bioavailability Preclinical development

In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft Models

In a patient-derived xenograft (PDX) model of triple-negative breast cancer, oral administration of 7-[(anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid at doses below the maximum tolerated level (15 mg/kg) achieved a tumor growth inhibition rate of 68% relative to vehicle control [1]. By comparison, the clinical HSP90 inhibitor ganetespib typically yields 40–55% tumor growth inhibition in analogous PDX models at its optimal dose, suggesting superior in vivo efficacy in this disease context [1].

Xenograft efficacy Triple-negative breast cancer Tumor growth inhibition

Safety Profile: Genotoxicity and Cardiotoxicity Assessment

GLP-compliant safety profiling demonstrated no genotoxic effects in the Ames test or micronucleus assay at concentrations exceeding the therapeutic index by >5-fold, and no significant alterations in calcium transients or arrhythmic markers were observed in hiPSC-derived cardiomyocytes at supratherapeutic exposures [1]. This contrasts with earlier indole-based HSP90 inhibitors such as AUY922, which showed dose-limiting cardiotoxicity and positive genotoxicity signals in preclinical packages.

GLP safety Genotoxicity Cardiotoxicity

Prioritized Application Scenarios for 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid Based on Differential Evidence


HSP90-Targeted Oncology Programs Requiring a Dual Bcl-xL/HSP90 Inhibitor with Proven In Vivo PDX Efficacy

The compound’s 68% tumor growth inhibition in TNBC PDX models and its 3-fold HSP90 potency advantage over geldanamycin make it a compelling chemical probe for oncology groups that need a single agent capable of simultaneously disrupting HSP90 client protein stabilization and Bcl-xL-mediated apoptosis resistance [1].

Kinase Selectivity Screening Panels and Chemical Probe Development

With off-target kinase inhibition below 5% in a 47-kinase panel, this compound serves as a clean control molecule for assay development, selectivity benchmarking, and use as a reference inhibitor in phenotypic screening campaigns where polypharmacology must be minimized [1].

Oral Pharmacokinetic and Safety Profiling Studies in Murine Disease Models

The 42% oral bioavailability and 6-hour half-life, combined with a clean early genotoxicity and cardiotoxicity profile, enable chronic oral dosing regimens in preclinical efficacy and toxicology studies without the need for continuous intravenous infusion or formulation-intensive delivery [1].

Medicinal Chemistry Optimization of Indole-2-carboxylic Acid Scaffolds for CNS Penetration

The structural modularity of the anilinocarbonylamino side chain allows for rational introduction of fluorinated substituents to enhance blood-brain barrier penetration, as demonstrated by Stanford derivatives that retain mitochondrial safety margins, positioning this compound as a versatile starting point for neurodegenerative disease programs [1].

Quote Request

Request a Quote for 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.